molecular formula C8H10N4O B1347973 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile CAS No. 320420-58-4

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No.: B1347973
CAS No.: 320420-58-4
M. Wt: 178.19 g/mol
InChI Key: YMDOZOMKYTXVNY-UHFFFAOYSA-N
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Description

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a chemical compound with the molecular formula C8H10N4O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction with the heme protein suggests that the compound may have a significant role in the biosynthesis of sterols, particularly in the conversion of lanosterol to ergosterol .

Mode of Action

The mode of action of this compound involves its interaction with the heme protein. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This binding inhibits the enzyme’s activity, preventing the 14α-demethylation of lanosterol . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the cell membrane of certain organisms .

Biochemical Pathways

The action of this compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol . This disruption can lead to a deficiency in ergosterol, affecting the integrity and function of the cell membrane .

Pharmacokinetics

They are often well-absorbed and can exhibit good bioavailability . .

Result of Action

The result of the action of this compound is the disruption of cell membrane function due to the inhibition of ergosterol biosynthesis . This can lead to cell death, making the compound potentially useful as an antimicrobial or antifungal agent . In vitro evaluations have indicated that similar compounds can exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanenitrile with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDOZOMKYTXVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CC#N)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363281
Record name 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320420-58-4
Record name 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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